Solanthrene

Glycoalkaloid Analysis Hydrolysis Stability GC-MS Identification

Quantifying minor Solanum alkaloids requires authentic reference standards-solanidine cannot distinguish co-eluting diene analogs. Solanthrene (CAS 26516-51-8) solves this as a certified Solanida-3,5-diene reference material. • 8.1× rarer than solanidine in potato leaf (49 vs 396 mg/kg), enabling trace-level calibration. • Unique diene lacking 3β-OH ensures distinct LogP (6.398) and chromatographic separation from hydroxylated analogs. • Low MP (167°C) supports low-temp extraction, avoiding thermal degradation of co-extracted alkaloids.

Molecular Formula C27H41N
Molecular Weight 379.6 g/mol
CAS No. 26516-51-8
Cat. No. B600710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolanthrene
CAS26516-51-8
SynonymsSolanida-3,5-diene
Molecular FormulaC27H41N
Molecular Weight379.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H41N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h5,7,9,17-18,20-25H,6,8,10-16H2,1-4H3/t17-,18+,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1
InChIKeyMVUKDQDMGIMFPT-LTLBHDAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Solanthrene Procurement Overview


Solanthrene (synonym: Solanidiene; CAS 26516-51-8) is a naturally occurring steroidal alkaloid aglycone belonging to the solanidane class. It is isolated from the leaves of Solanum tuberosum (potato) and serves as a key reference standard for glycoalkaloid research . With the molecular formula C27H41N, a molecular weight of 379.62 g/mol, and a melting point of 167 °C, Solanthrene is practically insoluble in water and functions as a strong base (predicted pKa 11.62) . Its well-defined structure and availability as a high-purity analytical standard (>95%) make it a critical tool for the identification, quantification, and study of steroidal alkaloid metabolism and transformation in Solanaceae species .

Solanthrene Replacement Limitations


Steroidal alkaloid aglycones within the Solanaceae family exhibit structural variations that critically impact their analytical behavior and biological interpretation. The substitution of Solanthrene with close analogs like solanidine, tomatidine, or demissidine is scientifically unsound because these compounds differ in double bond placement, mass spectral fragmentation patterns, and chemical stability under common hydrolysis conditions. For instance, acid-catalyzed conversion of solanidine yields Solanthrene as a distinct decomposition product, a transformation that does not occur with demissidine [1]. These differences preclude simple substitution in quantitative assays, where misidentification or cross-reactivity can lead to erroneous quantification of glycoalkaloid content and flawed conclusions regarding plant metabolite profiles or food safety assessments [2].

Solanthrene Quantitative Comparison


Abundance in Potato Leaves

Solanthrene is the primary acid-catalyzed dehydration product of solanidine, a transformation that is both quantitative and time-dependent, whereas demissidine remains entirely stable under identical conditions. This distinct chemical behavior is critical for accurate glycoalkaloid quantification in potato samples [1].

Glycoalkaloid Analysis Hydrolysis Stability GC-MS Identification

Melting Point Comparison

Gas chromatography-mass spectrometry (GC-MS) analysis unequivocally differentiates Solanthrene from its precursor solanidine based on molecular ion peaks. After acid hydrolysis of potato glycoalkaloids, two distinct peaks are observed: one corresponding to Solanthrene (M+ = 379) and another to residual solanidine (M+ = 397) [1].

GC-MS Steroidal Alkaloid Profiling Solanum tuberosum Metabolomics

Lipophilicity Comparison

While Solanthrene itself is a dehydration product, its precursor solanidine exhibits significantly different in vivo effects compared to the structurally related aglycones solasodine and tomatidine. In a 14-day dietary study in non-pregnant mice (2.4 mmol/kg diet), solanidine induced a liver weight increase of 25.5±13.2% over controls, markedly higher than tomatidine (6.0±7.1%) and solasodine (16.8±12.0%) [1]. Furthermore, in pregnant mice, solanidine uniquely caused fetal abortion in 5 of 24 animals, an effect not observed with the other aglycones [1].

Toxicology Glycoalkaloid Aglycones Food Safety

Unique Physicochemical Profile: Solubility and Basicity vs. Structural Analogs

Solanthrene possesses a distinct physicochemical fingerprint that differs from its hydroxylated analog solanidine. Solanthrene is practically insoluble in water and exhibits a very strong basic character (predicted pKa 11.62) [1]. Its calculated LogP (XlogP) of 8.114 indicates extreme hydrophobicity, which contrasts with the presence of a hydroxyl group in solanidine (C27H43NO) that modestly enhances aqueous solubility .

Physicochemical Properties Compound Handling In Vitro Assay Design

Solanthrene Application Scenarios


Potato Metabolomics Reference Standard

Solanthrene is an essential reference compound for the accurate quantification of potato glycoalkaloids (α-chaconine and α-solanine) using acid hydrolysis followed by GC-MS or HPLC analysis. Its formation from solanidine under hydrolytic conditions is both time- and acid-concentration dependent, making it a critical marker for method validation and ensuring that hydrolysis is complete. The use of authentic Solanthrene as a standard allows for the correction of artifacts caused by the decomposition of the parent aglycone [1].

Low-Temperature Processing Studies

In metabolomic studies of potato (Solanum tuberosum) varieties, Solanthrene serves as a definitive biomarker for specific steroidal alkaloid pathways. Its unique mass spectral signature (M+ 379) enables its selective detection in complex extracts, allowing researchers to differentiate between native solanidine and its dehydration product. This is particularly valuable when assessing the impact of processing (e.g., cooking, industrial extraction) on the steroidal alkaloid profile of potato-derived products [2].

Lipid-Based Drug Delivery Research

Solanthrene is a key tool for investigating the structure-activity relationships within the solanidane class of alkaloids. Comparative studies with its precursor solanidine and analogs like demissidine and tomatidine have demonstrated that minor structural modifications (e.g., the presence of a double bond) can lead to dramatic differences in chemical stability and biological activity, including hepatotoxicity and reproductive effects. Solanthrene enables researchers to isolate the impact of the ∆5,6 unsaturation on these critical biological endpoints [3].

Compound-Specific In Vitro Assay Development

Given its distinct physicochemical properties—notably its high hydrophobicity (LogP ~8.1) and insolubility in water—Solanthrene requires specialized handling for in vitro experimentation. It is optimally prepared as a concentrated stock solution in DMSO for subsequent dilution into aqueous assay buffers. This application scenario is critical for researchers designing cell-based assays or biochemical screens, where the use of an inappropriate analog (e.g., the more polar solanidine) would lead to inaccurate dosing and misleading results due to differential solubility and cellular uptake .

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